Cas no 1824898-79-4 (tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate)
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-1877638
- 1824898-79-4
- tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate
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- Inchi: 1S/C12H21NO3/c1-9(2)10(7-6-8-14)13-11(15)16-12(3,4)5/h6-10H,1-5H3,(H,13,15)/b7-6+
- InChI Key: YQYCZRFFBYMZEU-VOTSOKGWSA-N
- SMILES: O(C(NC(/C=C/C=O)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 227.15214353g/mol
- Monoisotopic Mass: 227.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1877638-0.05g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 0.05g |
$683.0 | 2023-09-18 | ||
| Enamine | EN300-1877638-0.1g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 0.1g |
$715.0 | 2023-09-18 | ||
| Enamine | EN300-1877638-0.25g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 0.25g |
$748.0 | 2023-09-18 | ||
| Enamine | EN300-1877638-0.5g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 0.5g |
$781.0 | 2023-09-18 | ||
| Enamine | EN300-1877638-1.0g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 1g |
$813.0 | 2023-06-01 | ||
| Enamine | EN300-1877638-2.5g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 2.5g |
$1594.0 | 2023-09-18 | ||
| Enamine | EN300-1877638-5.0g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 5g |
$2360.0 | 2023-06-01 | ||
| Enamine | EN300-1877638-10.0g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 10g |
$3500.0 | 2023-06-01 | ||
| Enamine | EN300-1877638-1g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 1g |
$813.0 | 2023-09-18 | ||
| Enamine | EN300-1877638-5g |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate |
1824898-79-4 | 5g |
$2360.0 | 2023-09-18 |
tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate
Introduction to Tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate (CAS No. 1824898-79-4)
Tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate, identified by the chemical identifier CAS No. 1824898-79-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The structural framework of tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate incorporates a tert-butyl group and an unsaturated aliphatic chain, which together contribute to its unique reactivity and potential applications.
The CAS No. 1824898-79-4 is a unique numerical identifier assigned to this specific chemical entity, ensuring precise identification and differentiation from other compounds with similar structures. This numbering system is crucial in scientific literature, regulatory filings, and industrial applications, where accuracy is paramount. The compound’s molecular formula, derived from its structural components, includes carbon, hydrogen, and oxygen atoms arranged in a way that imparts specific chemical properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of carbamates derived from unsaturated hydrocarbon chains. The presence of the 2-methyl-6-oxohex-4-en-3-yl moiety in tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate suggests that it may exhibit interesting biological activities. Specifically, the conjugated double bond system and the electron-withdrawing oxygen atom could influence the compound’s interaction with biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of tert-butyl N-(2-methyl-6-oxohex-4-en-3-yl)carbamate is its potential role as a building block in the synthesis of more complex pharmacophores. Carbamates are known to participate in various chemical transformations, including nucleophilic substitution reactions, which can be exploited to introduce diverse functional groups into the molecule. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of carbamate derivatives. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have opened new avenues for modifying the structure of tert-butyl N-(2-methyl-6-oxohex-4-en-3-yI)carbamate while maintaining or enhancing its desired properties. These innovations are particularly relevant in drug discovery pipelines, where rapid access to structurally diverse compounds is essential.
The CAS No. 1824898–79–4 serves as a reference point for researchers who are studying this compound or using it in their own work. It ensures that all parties involved are referring to the same chemical entity, reducing the likelihood of errors and miscommunication. This standardized identification system is particularly important when collaborating across different institutions or when publishing results in peer-reviewed journals.
From a biochemical perspective, the tert-butyl group in tert-butyl N-(2-methyl–6–oxohex–4–en–3–yI)carbamate can influence solubility and metabolic stability, while the unsaturated aliphatic chain may affect how the molecule interacts with enzymes or receptors. These factors are critical considerations when evaluating a compound’s potential as a drug candidate. By understanding these structural features, researchers can better predict and optimize the biological activity of derivatives.
The synthesis of carbamates often involves multi-step processes that require careful optimization to achieve high yields and purity. Modern computational tools have been instrumental in predicting reaction outcomes and identifying optimal conditions for synthesizing complex molecules like tert-butyl N-(2-methyl–6–oxohex–4–en–3–yI)carbamate. These tools can simulate molecular interactions and predict how different reagents will behave under various conditions, thereby accelerating the discovery process.
In conclusion,tert-butyl N-(2-methyl–6–oxohex–4–en–3-yI)carbamate (CAS No. 1824898–79–4) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its identification by CAS number ensures consistency across scientific communities. As synthetic methodologies continue to evolve,tert-butyl N-(2-methyl--6--oxohex--4--en--3--yI)carbamate will likely play an increasingly important role in drug discovery efforts aimed at developing new treatments for various diseases.
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